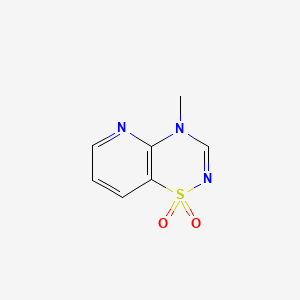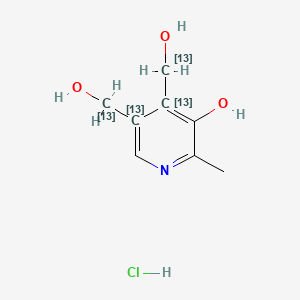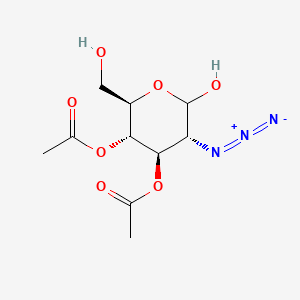
cis-Vitamin K2-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Vitamin K2-d7: is a deuterated form of menaquinone-7 (MK-7), a type of Vitamin K2. Vitamin K2 is a fat-soluble vitamin that plays a crucial role in blood clotting, bone metabolism, and cardiovascular health. The “cis” designation refers to the geometric configuration of the molecule, which can influence its biological activity. Deuteration, the replacement of hydrogen atoms with deuterium, is often used in scientific research to study metabolic pathways and improve the stability of compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Vitamin K2-d7 typically involves the deuteration of menaquinone-7. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process often requires the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation followed by chemical modification. Bacterial strains such as Bacillus subtilis are commonly used to produce menaquinone-7 through fermentation. The resulting product is then subjected to deuteration using specialized chemical processes to obtain the desired this compound.
化学反応の分析
Types of Reactions: cis-Vitamin K2-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at specific positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties.
科学的研究の応用
cis-Vitamin K2-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Vitamin K2 metabolism.
Biology: Helps in studying the role of Vitamin K2 in cellular processes and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular diseases, and cancer.
Industry: Used in the development of dietary supplements and functional foods to enhance the stability and efficacy of Vitamin K2.
作用機序
The mechanism of action of cis-Vitamin K2-d7 involves its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues on Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the biological activity of proteins involved in blood clotting, bone metabolism, and other physiological processes. The deuteration of the compound can enhance its stability and bioavailability, making it more effective in its biological roles.
類似化合物との比較
Vitamin K1 (Phylloquinone): Found in green leafy vegetables and involved in blood clotting.
Vitamin K2 (Menaquinone): Includes various forms such as MK-4 and MK-7, with roles in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and supplements.
Uniqueness: cis-Vitamin K2-d7 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The cis configuration can also influence its biological activity compared to the trans form, making it a valuable tool in scientific research.
特性
分子式 |
C31H40O2 |
|---|---|
分子量 |
451.7 g/mol |
IUPAC名 |
5,6,7,8-tetradeuterio-2-[(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20-/i6D3,7D,8D,18D,19D |
InChIキー |
DKHGMERMDICWDU-CAXPFHJUSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


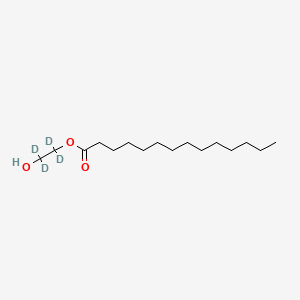
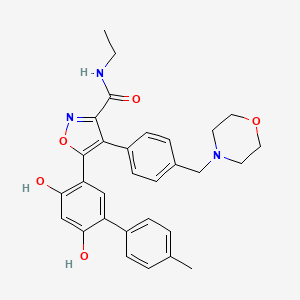
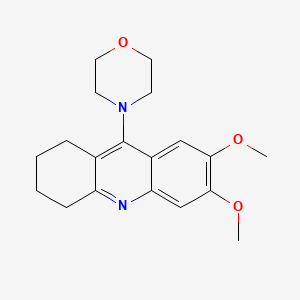
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
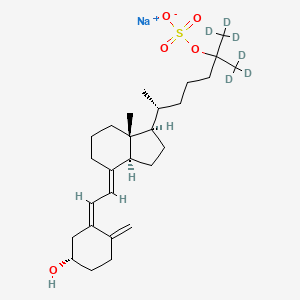
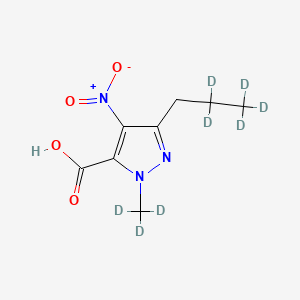

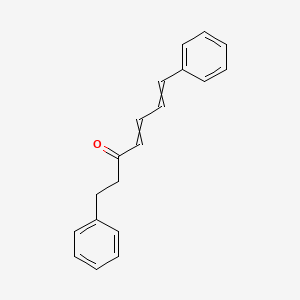
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
